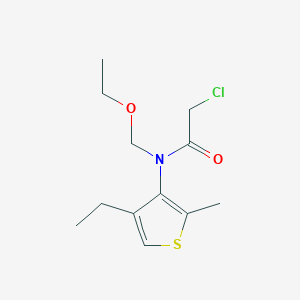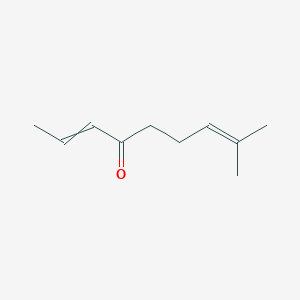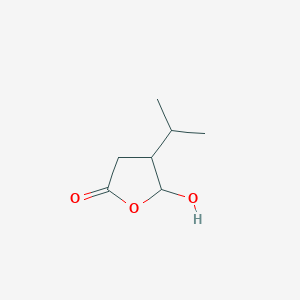
5-Hydroxy-4-(propan-2-yl)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-4-(propan-2-yl)oxolan-2-one: is a chemical compound with a molecular formula of C7H12O3 It is a derivative of oxolanone, characterized by the presence of a hydroxy group and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-4-(propan-2-yl)oxolan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydroxy acid derivative in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and specific solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 5-Hydroxy-4-(propan-2-yl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted oxolanone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Hydroxy-4-(propan-2-yl)oxolan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable compound for drug discovery and development.
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic effects. Research may focus on their use as intermediates in the synthesis of pharmaceuticals with specific biological targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-4-(propan-2-yl)oxolan-2-one involves its interaction with specific molecular targets. The hydroxy group and the oxolanone ring play crucial roles in its reactivity and interactions. The compound may act as a nucleophile or electrophile in different reactions, depending on the conditions and the nature of the reactants.
Comparación Con Compuestos Similares
4-Hydroxy-2-oxolanone: Similar structure but lacks the isopropyl group.
5-Methyl-4-hydroxy-2-oxolanone: Similar structure with a methyl group instead of an isopropyl group.
5-Hydroxy-4-(methyl)oxolan-2-one: Similar structure with a methyl group instead of an isopropyl group.
Uniqueness: 5-Hydroxy-4-(propan-2-yl)oxolan-2-one is unique due to the presence of both a hydroxy group and an isopropyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
89359-09-1 |
|---|---|
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
5-hydroxy-4-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C7H12O3/c1-4(2)5-3-6(8)10-7(5)9/h4-5,7,9H,3H2,1-2H3 |
Clave InChI |
QLSPBXMWOVTOTF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CC(=O)OC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Decyloxy)phenyl 3-chloro-4-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14397195.png)
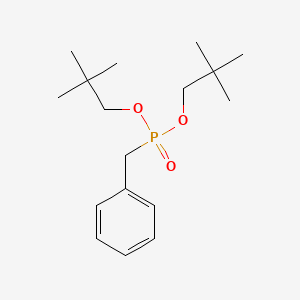
![2-[5-Oxo-4-(2-phenylhydrazinylidene)octyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14397208.png)
![7,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione](/img/structure/B14397218.png)
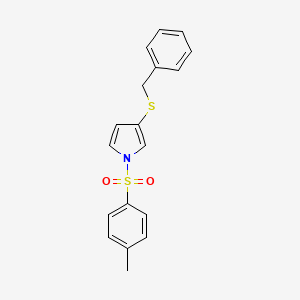
![2-[(Trimethylsilyl)methyl]pent-2-enal](/img/structure/B14397223.png)
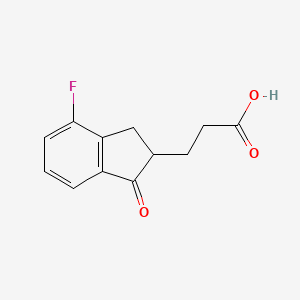
![N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N'-propylurea](/img/structure/B14397245.png)
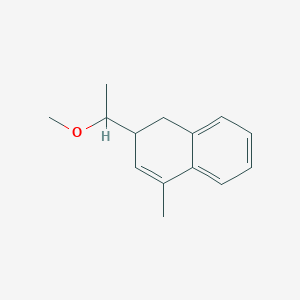
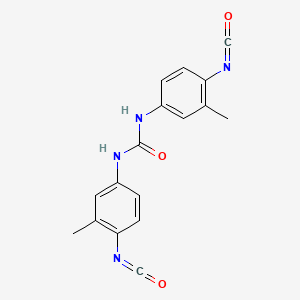
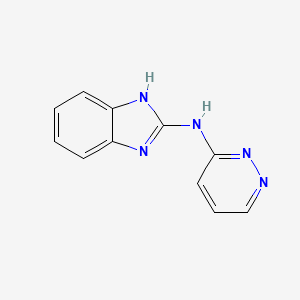
![2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B14397276.png)
